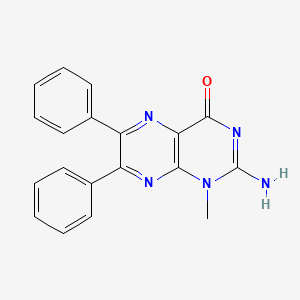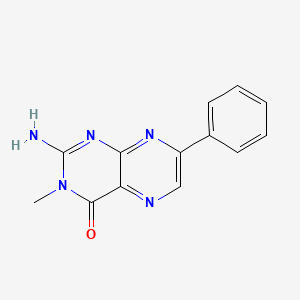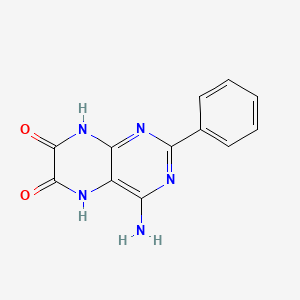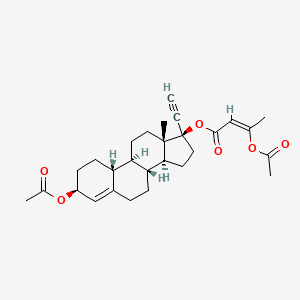
POLY(ETHYLENE OXIDE) 4-ARM SUCCINIMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(ethylene oxide) 4-arm succinimid: is a multi-arm polymer derived from polyethylene oxide. This compound is characterized by its four-arm structure, each terminating in a succinimidyl group. This unique architecture allows for various applications, particularly in the field of drug delivery and biomedical engineering.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of poly(ethylene oxide) 4-arm succinimid typically involves the ethoxylation of pentaerythritol, followed by the introduction of succinimidyl groups at the terminal ends. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired molecular weight and functionality.
Industrial Production Methods: In industrial settings, the production of poly(ethylene oxide) 4-arm succinimid involves large-scale ethoxylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the optimal conditions for polymerization. The final product is then purified and characterized to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Poly(ethylene oxide) 4-arm succinimid undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl groups can react with amines to form stable amide bonds.
Hydrolysis: The succinimidyl groups can hydrolyze in the presence of water, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form amide bonds.
Water: Used in hydrolysis reactions to convert succinimidyl groups to carboxylic acids.
Major Products:
Amide Bonds: Formed through substitution reactions with amines.
Carboxylic Acids: Formed through hydrolysis of succinimidyl groups.
Wissenschaftliche Forschungsanwendungen
Poly(ethylene oxide) 4-arm succinimid has a wide range of applications in scientific research, including:
Drug Delivery: Used as a carrier for drug molecules, allowing for controlled release and targeted delivery.
Biomedical Engineering: Utilized in the development of hydrogels for tissue engineering and regenerative medicine.
Surface Modification: Applied to modify surfaces of medical devices to improve biocompatibility and reduce protein adsorption.
Wirkmechanismus
The mechanism of action of poly(ethylene oxide) 4-arm succinimid involves its ability to form stable amide bonds with amines. This property is particularly useful in drug delivery systems, where the polymer can be conjugated with drug molecules to enhance their stability and bioavailability. The succinimidyl groups also facilitate the formation of hydrogels, which can be used for controlled drug release and tissue engineering applications.
Vergleich Mit ähnlichen Verbindungen
Poly(ethylene oxide) 4-arm amine terminated: Similar structure but with amine groups at the terminal ends.
Poly(ethylene oxide) 4-arm succinimidyl glutarate terminated: Similar structure but with succinimidyl glutarate groups at the terminal ends.
Uniqueness: Poly(ethylene oxide) 4-arm succinimid is unique due to its succinimidyl termination, which allows for specific reactions with amines. This makes it particularly useful in applications requiring stable amide bond formation, such as drug delivery and surface modification.
Eigenschaften
CAS-Nummer |
154467-38-6 |
|---|---|
Molekularformel |
C20H24N2O12 |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxyethyl] pentanedioate |
InChI |
InChI=1S/C20H24N2O12/c23-13-7-8-14(24)21(13)33-19(29)5-1-3-17(27)31-11-12-32-18(28)4-2-6-20(30)34-22-15(25)9-10-16(22)26/h1-12H2 |
InChI-Schlüssel |
WJCAMVYMYKZYJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCCOC(=O)CCCC(=O)ON2C(=O)CCC2=O |
Verwandte CAS-Nummern |
154467-38-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






